molecular formula C7H8ClNO3 B1447009 Methyl 3-hydroxypyridine-4-carboxylate hydrochloride CAS No. 1803590-16-0

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride

Cat. No.: B1447009
CAS No.: 1803590-16-0
M. Wt: 189.59 g/mol
InChI Key: RHFQIRCZAIEUOK-UHFFFAOYSA-N
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Description

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C7H7NO3·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Biochemical Analysis

Biochemical Properties

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with oxidoreductases, specifically those acting on paired donors with oxygen as the oxidant . These interactions often involve the incorporation or reduction of oxygen, which is crucial for various metabolic processes. The nature of these interactions typically involves the formation of hydrogen bonds and other non-covalent interactions, facilitating the compound’s role in biochemical pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as oxidoreductases, and modulates their activity by either inhibiting or activating them . These interactions can lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall cellular function. The binding interactions are typically mediated by hydrogen bonds and other non-covalent interactions, which stabilize the compound-enzyme complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its degradation products can have different biochemical properties, which may lead to varying effects on cellular processes over time. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is known to interact with oxidoreductases, which play a crucial role in the oxidation-reduction reactions within the cell . These interactions can influence the levels of key metabolites, thereby affecting the overall metabolic balance. The compound’s involvement in these pathways underscores its potential as a modulator of cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxypyridine-4-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 3-hydroxypyridine-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxypyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of 3-pyridinecarboxylic acid derivatives.

    Reduction: Formation of 3-hydroxypyridine derivatives.

    Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

    3-Hydroxypyridine-4-carboxylic acid: A precursor in the synthesis of methyl 3-hydroxypyridine-4-carboxylate hydrochloride.

    Methyl 3-hydroxyisonicotinate: A structurally similar compound with potential biological activities.

    Pyridine derivatives: Various pyridine derivatives with different functional groups exhibit unique chemical and biological properties.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 3-hydroxypyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h2-4,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFQIRCZAIEUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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